molecular formula C14H22F2N2O4 B12845750 tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate

tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B12845750
M. Wt: 320.33 g/mol
InChI Key: VMPHVWQOQMBPNP-ZJUUUORDSA-N
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Description

Tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound, in particular, features a difluoropyrrolidine moiety, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the difluoropyrrolidine moiety: This can be achieved through the fluorination of a suitable pyrrolidine precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with the pyrrolidine core: The difluoropyrrolidine intermediate is then coupled with a pyrrolidine core that has been protected with a tert-butyl group. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the difluoropyrrolidine moiety can be reduced to form an alcohol.

    Substitution: The fluorine atoms in the difluoropyrrolidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

The difluoropyrrolidine moiety can impart unique biological activity, making this compound a potential candidate for drug discovery and development.

Medicine

Due to its structural features, this compound may exhibit activity against certain diseases or conditions, making it a valuable lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate would depend on its specific biological target. Generally, the difluoropyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (2S,4R)-2-(pyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate: Lacks the difluoropyrrolidine moiety.

    tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-methoxypyrrolidine-1-carboxylate: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

The presence of the difluoropyrrolidine moiety in tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate imparts unique chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Properties

Molecular Formula

C14H22F2N2O4

Molecular Weight

320.33 g/mol

IUPAC Name

tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C14H22F2N2O4/c1-13(2,3)22-12(21)18-7-9(19)6-10(18)11(20)17-5-4-14(15,16)8-17/h9-10,19H,4-8H2,1-3H3/t9-,10+/m1/s1

InChI Key

VMPHVWQOQMBPNP-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N2CCC(C2)(F)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCC(C2)(F)F)O

Origin of Product

United States

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